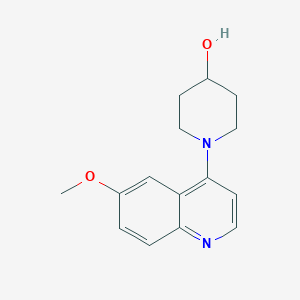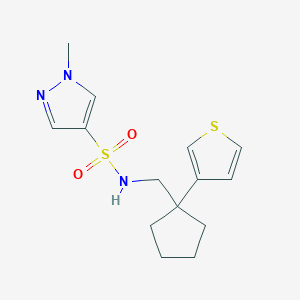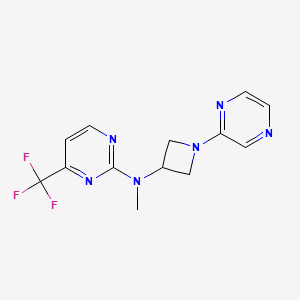![molecular formula C10H15NO3 B3005049 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2287301-02-2](/img/structure/B3005049.png)
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a six-membered ring.
作用机制
Target of Action
The primary targets of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid are the FGFR4 (Fibroblast Growth Factor Receptor 4), vanin-1 enzyme , and 17β-HSD1 (17-beta-hydroxysteroid dehydrogenase type 1) . These targets play crucial roles in various biological processes such as cell growth, metabolism, inflammation, and hormone regulation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor for the FGFR4, which is involved in cell growth and differentiation . It also inhibits the vanin-1 enzyme, which plays a significant role in metabolism and inflammation . Furthermore, it inhibits 17β-HSD1, which is involved in the regulation of steroid hormones .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting FGFR4, it can influence the pathway involved in cell growth and differentiation . Its inhibition of the vanin-1 enzyme affects metabolic pathways and inflammatory responses . By inhibiting 17β-HSD1, it can influence the pathways associated with steroid hormone regulation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibitory effects on its targets. By inhibiting FGFR4, vanin-1, and 17β-HSD1, it can potentially influence cell growth, metabolism, inflammation, and hormone regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs .
化学反应分析
Types of Reactions
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of azido derivatives.
科学研究应用
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new pesticides and fungicides.
相似化合物的比较
Similar Compounds
- 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid
- Spirotetramat
- 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Uniqueness
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRHHUTOFVGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)



![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3004976.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)




![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)
